molecular formula C7H5ClN2OS B1271669 7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 62773-09-5

7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No. B1271669
CAS RN: 62773-09-5
M. Wt: 200.65 g/mol
InChI Key: WANAHALOOUKFKI-UHFFFAOYSA-N
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Patent
US04634690

Procedure details

The intermediate 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one was prepared from 2-thiazolamine and ethyl 4-chloroacetoacetate by the procedure described in EXAMPLE 1. The m.p. was 132°-136° C., and the structure was confirmed by NMR and IR.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[NH2:6].[Cl:7][CH2:8][C:9](=O)[CH2:10][C:11](OCC)=[O:12]>>[Cl:7][CH2:8][C:9]1[N:6]=[C:2]2[S:1][CH:5]=[CH:4][N:3]2[C:11](=[O:12])[CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=NC=C1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CC(=O)OCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC=1N=C2N(C(C1)=O)C=CS2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.